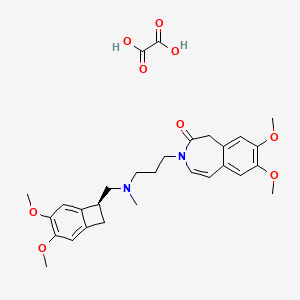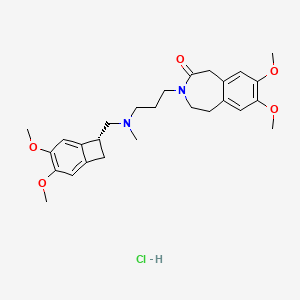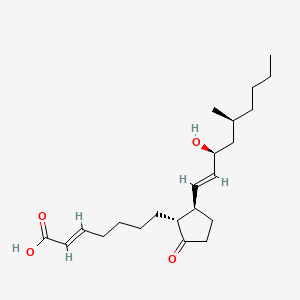
Famotidina sulfóxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Famotidine Sulfoxide, is an intermediate in the synthesis of the metabolite of Famotidine . It has a molecular formula of C8H15N7O3S3 and a molecular weight of 353.44 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C8H15N7O3S3, and its molecular weight, 353.44 .Physical and Chemical Properties Analysis
This compound is soluble in methanol . It has a density of 2.0±0.1 g/cm3, a boiling point of 790.0±70.0 °C at 760 mmHg, and a melting point of 85-95°C (lit.) (dec.) . It also has a vapour pressure of 0.0±2.8 mmHg at 25°C and an enthalpy of vaporization of 114.9±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Síntesis y Caracterización
Famotidina sulfóxido se sintetiza mediante una reacción que involucra Famotidina y un aducto de urea y peróxido de hidrógeno a una temperatura de 85 °C durante 30 minutos. Este proceso da como resultado un cambio en el estiramiento S-N, lo que indica la formación de un sulfóxido {svg_1}.
Aplicaciones Médicas
Famotidina, el compuesto padre de this compound, es un antagonista del receptor H2 que se utiliza para tratar úlceras en el estómago e intestino, esofagitis erosiva y enfermedad por reflujo gastroesofágico (ERGE) {svg_2}.
Desarrollo de Formulaciones
Se ha realizado investigación sobre el desarrollo de formulaciones estables de Famotidina para uso oral, ya que se sabe que la forma de suspensión líquida es inestable durante la vida útil {svg_3}.
Metodologías Analíticas
Se han utilizado metodologías analíticas como HPLC, LC-MS/MS y RMN para la determinación de Famotidina en diversas formas de dosificación y en plasma humano {svg_4}.
Mecanismo De Acción
Target of Action
Famotidine Sulfoxide, also known as Famotidine, is a competitive histamine-2 (H2) receptor antagonist . The primary target of this compound is the H2 receptor located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By inhibiting these receptors, Famotidine Sulfoxide reduces gastric acid secretion .
Mode of Action
Famotidine Sulfoxide interacts with its target, the H2 receptors, by competitively inhibiting histamine. Histamine is a compound that stimulates gastric acid secretion when it binds to the H2 receptors. Famotidine Sulfoxide prevents this binding, thereby inhibiting gastric acid secretion . It is highly selective towards the H2 receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
It is known that the compound’s action on the h2 receptors inhibits the secretion of gastric acid, which is a key component in various gastrointestinal conditions .
Pharmacokinetics
Famotidine Sulfoxide exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours . The compound is incompletely absorbed, with oral bioavailability ranging from 40 to 50% . It is metabolized minimally
Análisis Bioquímico
Biochemical Properties
Famotidine Sulfoxide plays a significant role in biochemical reactions . It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC . The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine .
Cellular Effects
Famotidine Sulfoxide has notable effects on various types of cells and cellular processes . It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes . This leads to enhanced IL-18 secretion, contributing to inflammation .
Molecular Mechanism
The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression . Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion . It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Temporal Effects in Laboratory Settings
The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies . Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm . Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19 .
Dosage Effects in Animal Models
The effects of Famotidine Sulfoxide vary with different dosages in animal models . Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine . The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal .
Metabolic Pathways
Famotidine Sulfoxide is involved in several metabolic pathways . Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide .
Transport and Distribution
The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile . Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion . It is also known to interact with human renal organic ion transporters (SLC22A) .
Propiedades
Número CAS |
90237-03-9 |
|---|---|
Fórmula molecular |
C8H15N7O3S3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14) |
Clave InChI |
LAZSSGBZNCVJCB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
SMILES canónico |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Apariencia |
White to light yellow Solid |
melting_point |
83-86 °C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Famotidine Sulfoxide in the context of Famotidine medication?
A1: Famotidine Sulfoxide is a known metabolite of Famotidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). While the research papers provided do not focus specifically on Famotidine Sulfoxide's pharmacological activity, they highlight the importance of understanding drug metabolism in the context of drug absorption and bioavailability. [] For example, one study demonstrates that intestinal metabolism, particularly sulfoxidation, can significantly impact the absorption variability of H2-antagonists like Cimetidine. [] This finding suggests that similar metabolic processes could be relevant to understanding the pharmacokinetic profile of Famotidine and its sulfoxide metabolite.
Q2: Are there any analytical methods available to study the kinetics of Famotidine Sulfoxide formation?
A2: Yes, researchers have developed a titrimetric method using potassium caroate (KHSO5) to study the kinetics of Famotidine oxidation, leading to the formation of Famotidine Sulfoxide and subsequently its sulfone derivative. [] This method allows for the determination of reaction rate constants and provides insights into the mechanism of Famotidine oxidation under various pH conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)







